tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate

Description

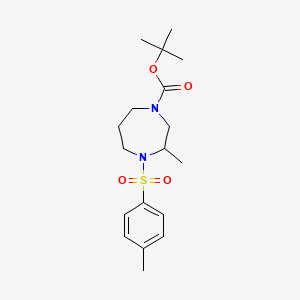

tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate is a seven-membered diazepane ring derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, a methyl substituent at position 3, and a tosyl (p-toluenesulfonyl) group at position 2. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the tosyl group acts as a leaving group or electron-withdrawing moiety, influencing reactivity in nucleophilic substitutions or cyclizations. This compound is pivotal in medicinal chemistry as a precursor for bioactive molecules, particularly in the development of protease inhibitors and receptor modulators.

Properties

Molecular Formula |

C18H28N2O4S |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

tert-butyl 3-methyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C18H28N2O4S/c1-14-7-9-16(10-8-14)25(22,23)20-12-6-11-19(13-15(20)2)17(21)24-18(3,4)5/h7-10,15H,6,11-13H2,1-5H3 |

InChI Key |

JRBAADPDQAAAGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H28N2O4S

- Molecular Weight : 368.5 g/mol

- IUPAC Name : tert-butyl 3-methyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxylate

- SMILES Notation : CC1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C

Table 1: Summary of Biological Activities

Case Studies

-

Neuropharmacological Effects :

A study investigated the effects of diazepane derivatives on GABA receptor modulation. While specific data on this compound was not provided, related compounds demonstrated significant anxiolytic effects through GABA receptor enhancement. -

Enzyme Activity :

Research into similar diazepane compounds indicated that modifications on the diazepane ring can lead to enhanced inhibitory effects on serine proteases. This suggests that this compound could exhibit similar properties, potentially offering therapeutic benefits in conditions where serine protease activity is dysregulated. -

Antimicrobial Properties :

A study examined various diazepane derivatives for antimicrobial activity. While this compound showed limited direct antimicrobial effects, modifications to its structure could enhance lipophilicity and improve passive diffusion across bacterial membranes, potentially increasing efficacy against resistant strains.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Position and Steric Effects

Methyl-Substituted Diazepanes

- tert-Butyl (R)-5-methyl-1,4-diazepane-1-carboxylate (): Structure: Methyl at position 5 vs. position 3 in the target compound. Synthesis: Prepared via Pd/C-catalyzed hydrogenation of a precursor, yielding 87% as a yellow oil. Optical activity ([α]D¹⁸ +16.2) indicates chirality.

(R)-tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate (BD330322, ) :

Tosyl vs. Other Sulfonyl/Aryl Groups

tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (4b, ) :

- Structure : Aryl substituent (2-chloro-4-fluorophenyl) at position 3.

- Synthesis : Prepared via reductive amination, yielding 61% as a rotameric mixture.

- Impact : The electron-deficient aryl group enhances electrophilicity at position 3, contrasting with the electron-withdrawing tosyl group at position 4 in the target compound .

tert-Butyl 4-((4-decylphenyl)carbamoyl)-1,4-diazepane-1-carboxylate (10m, ) :

Functional Group Comparisons

Tosyl vs. Carbamoyl Groups

- Target Compound : The tosyl group at position 4 facilitates elimination or nucleophilic displacement reactions, making it a versatile intermediate.

- Carbamoyl Derivatives (e.g., 10m, ) : The carbamoyl group introduces hydrogen-bonding capability, enhancing target specificity in enzyme inhibition .

Ester vs. Amide Derivatives

Physicochemical and Spectroscopic Data

Pharmacological Relevance

- Safety Considerations () : tert-Butyl 5-phenyl-1,4-diazepane-1-carboxylate exhibits acute toxicity (H302) and respiratory irritation (H335), underscoring the need for careful handling of diazepane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.